molecular formula C9H7BrN2O2 B567539 Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1234616-08-0

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

Cat. No. B567539
M. Wt: 255.071
InChI Key: VTHOGJZDIFHAIX-UHFFFAOYSA-N
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Description

“Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate” is a chemical compound with the molecular formula C9H7BrN2O2 . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate” is represented by the linear formula C9H7BrN2O2 . The InChI code for this compound is 1S/C9H7BrN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3 .


Physical And Chemical Properties Analysis

“Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate” is a solid substance . It has a molecular weight of 255.07 . The compound should be stored in a sealed container at room temperature .

Scientific Research Applications

Chemical Synthesis

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate is primarily used in the synthesis of various heterocyclic compounds. For instance, derivatives of imidazo[1,2-a]pyridine were synthesized by reacting 4-aminopyrimidines with methyl ketones and bromine, forming 8-bromoimidazo[1,2-c]pyrimidines, showcasing its utility in complex chemical reactions (Rogul'chenko et al., 1975).

Pharmaceutical Applications

In the pharmaceutical domain, the compound is instrumental in API-based synthesis, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. A study highlighted the formation of dimerization product [6,6′-biimidazo[1,2-a]pyridine]-2,2′-dicarboxamide derivatives from 6-bromoimidazo[1,2-a]pyridine-2-carboxylate, demonstrating the compound's significance in developing potential anti-cancer and anti-TB agents (Sanghavi et al., 2022).

Catalysis

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate also finds relevance in catalytic processes. For example, in the presence of the ionic liquid 1-butyl-3-methylimidazolium bromide [bmim]Br, 3-aminoimidazo[1,2-a]pyridines were synthesized efficiently. The ionic liquid facilitated the reaction and could be easily separated and reused, indicating the compound's role in sustainable chemical processes (Shaabani et al., 2006).

Novel Compound Synthesis

The compound is crucial in the synthesis of novel chemical entities. For instance, it was used in the synthesis of new tricyclic pyridinones, demonstrating its utility in producing complex molecular structures, which can be foundational for various applications in chemistry and pharmaceuticals (Castera-Ducros et al., 2006).

Safety And Hazards

“Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate” is classified under the GHS07 hazard class . The hazard statements associated with this compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and, in case of contact with eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do (P305+P351+P338) .

properties

IUPAC Name

methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-4-7(10)8-11-2-3-12(8)5-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTHOGJZDIFHAIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=CN=C2C(=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00725569
Record name Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate

CAS RN

1234616-08-0
Record name Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1234616-08-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 8-bromoimidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00725569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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